molecular formula C17H12BrClN2O2 B11307823 5-bromo-N-(2-chlorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

5-bromo-N-(2-chlorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11307823
M. Wt: 391.6 g/mol
InChI Key: GKBXCSXXODBRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring, a chlorophenylmethyl group, and a pyridin-2-yl group attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Bromination of Furan: The furan ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Carboxamide: The brominated furan is then reacted with a carboxylic acid derivative, such as furan-2-carboxylic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the carboxamide.

    Attachment of Chlorophenylmethyl Group: The carboxamide is further reacted with 2-chlorobenzyl chloride in the presence of a base such as triethylamine to introduce the chlorophenylmethyl group.

    Introduction of Pyridin-2-yl Group: Finally, the pyridin-2-yl group is introduced through a nucleophilic substitution reaction using pyridine-2-amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

The uniqueness of 5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H12BrClN2O2

Molecular Weight

391.6 g/mol

IUPAC Name

5-bromo-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H12BrClN2O2/c18-15-9-8-14(23-15)17(22)21(16-7-3-4-10-20-16)11-12-5-1-2-6-13(12)19/h1-10H,11H2

InChI Key

GKBXCSXXODBRIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(O3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.